N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide is a JAK/STAT pathway inhibitor that acts by binding to the ATP-binding site of JAK kinases and preventing their activation. This results in the inhibition of downstream STAT signaling and the suppression of gene transcription. This compound has been shown to be selective for JAK2 and JAK3, with minimal activity against other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms.
実験室実験の利点と制限
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide is a potent and selective inhibitor of the JAK/STAT pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, this compound has some limitations in lab experiments, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and reliability of this compound experiments.
将来の方向性
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has shown promise as a potential therapeutic agent for various diseases, and future research directions include the development of more potent and selective JAK/STAT inhibitors and the investigation of the role of JAK/STAT signaling in other diseases. Additionally, the combination of this compound with other therapeutic agents may enhance its efficacy and reduce potential side effects.
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-4-12-5-7-13(8-6-12)15(19)18-16-14(9-17)10(2)11(3)20-16/h5-8H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCGHFMBMAJXIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。